molecular formula C22H23N3O4S B2733162 2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)-N-(2-methoxybenzyl)acetamide CAS No. 872688-90-9

2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)-N-(2-methoxybenzyl)acetamide

Cat. No.: B2733162
CAS No.: 872688-90-9
M. Wt: 425.5
InChI Key: GCHUPSYXOVFLHY-UHFFFAOYSA-N
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Description

This compound features a pyridazine core substituted at position 6 with a 3,4-dimethoxyphenyl group. A thioether linkage connects the pyridazine to an acetamide moiety, with the amide nitrogen further substituted by a 2-methoxybenzyl group. This structure combines multiple pharmacophores: the pyridazine ring may contribute to π-π stacking interactions, the thioether enhances metabolic stability, and the dimethoxy/methoxybenzyl groups modulate solubility and target binding .

Properties

IUPAC Name

2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl-N-[(2-methoxyphenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S/c1-27-18-7-5-4-6-16(18)13-23-21(26)14-30-22-11-9-17(24-25-22)15-8-10-19(28-2)20(12-15)29-3/h4-12H,13-14H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCHUPSYXOVFLHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC(=O)NCC3=CC=CC=C3OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)-N-(2-methoxybenzyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Structural Characteristics

The compound features a pyridazine core with a thioether linkage and an acetamide functional group. Its molecular formula is C22H23N3O4S, with a molecular weight of 425.5 g/mol. The presence of methoxy groups enhances its lipophilicity and may contribute to its biological activity.

Property Value
Molecular FormulaC22H23N3O4S
Molecular Weight425.5 g/mol
StructurePyridazine core with thioether and acetamide groups

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. These interactions can modulate enzyme activity or receptor signaling pathways, leading to therapeutic effects.

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways. For example, it could inhibit kinases or other enzymes that play roles in cancer progression.
  • Receptor Modulation : By binding to receptors, the compound may alter cellular signaling cascades, potentially leading to anti-inflammatory or anticancer effects.

Anticancer Properties

Research indicates that derivatives of pyridazine compounds often exhibit significant anticancer activities. For instance, compounds similar to this compound have been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.

  • Case Study : A study on related pyridazine derivatives demonstrated potent inhibitory effects against BRAF(V600E), EGFR, and Aurora-A kinase, which are critical targets in cancer therapy .

Antimicrobial Activity

The structural features of the compound suggest potential antimicrobial properties. Compounds with similar thioether linkages have been reported to exhibit antibacterial and antifungal activities.

  • Research Findings : In vitro studies have shown that certain thioether-containing compounds can effectively inhibit the growth of pathogenic bacteria and fungi, suggesting that this compound may possess similar properties .

Pharmacological Studies

Pharmacological evaluations have been conducted to assess the efficacy and safety profile of this compound:

  • In Vitro Studies : Various assays have been performed to evaluate cytotoxicity against cancer cell lines and antimicrobial susceptibility tests against bacterial strains.
  • In Vivo Studies : Animal models are being utilized to further investigate the therapeutic potential and pharmacokinetics of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Epirimil (N-(3,4-Dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide)

  • Structural Differences : Replaces the pyridazine core with a pyrimidine ring and substitutes the 2-methoxybenzyl group with a 3,4-dimethoxyphenyl moiety.
  • Pharmacology : Demonstrated anticonvulsant efficacy in the maximal electroshock (MES) model (ED₅₀ = 48 mg/kg in mice) and favorable ADMET profiles, including high predicted oral bioavailability and blood-brain barrier penetration .
  • Key Advantage : Balanced lipophilicity (LogP = 3.2) and drug-likeness (Lipinski rule compliance) .

Compound 19 (CK1 Inhibitor)

  • Structure : 2-((3-(3,5-Dimethoxyphenyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide.
  • Pharmacology : Potent CK1 inhibitor with IC₅₀ < 100 nM. The trifluoromethylbenzothiazole group enhances selectivity for CK1 over related kinases .
  • Key Difference: The dihydropyrimidinone core and electron-withdrawing CF₃ group may reduce metabolic stability compared to the pyridazine-based target compound .

CB-839 (Glutaminase Inhibitor)

  • Structure : 2-(Pyridin-2-yl)-N-(5-(4-(6-(2-(3-(trifluoromethoxy)phenyl)acetamido)pyridazin-3-yl)butyl)-1,3,4-thiadiazol-2-yl)acetamide.
  • Pharmacology : Targets glutaminase for cancer therapy. The pyridazine-thiadiazole scaffold improves binding to the enzyme’s allosteric site .

N-(2,4-Dimethoxyphenyl)-2-((6-(2-(4-Fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide

  • Structure : Includes a fluorophenyl-methylthiazole substituent on pyridazine.
  • Pharmacology: Fluorine enhances binding via halogen bonds, and the thiazole group may improve metabolic resistance. No in vivo data reported, but in silico models suggest moderate CNS permeability .

Data Table: Comparative Analysis

Compound Name Core Structure Key Substituents Target/Activity ADMET Highlights Reference ID
Target Compound Pyridazine 3,4-Dimethoxyphenyl, 2-methoxybenzyl N/A (Theoretical) N/A
Epirimil Pyrimidine 3,4-Dimethoxyphenyl, pyridin-2-yl Anticonvulsant (MES model) LogP = 3.2; BBB+
Compound 19 Dihydropyrimidinone 3,5-Dimethoxyphenyl, CF₃-benzothiazole CK1 inhibition (IC₅₀ < 100 nM) Moderate metabolic stability
CB-839 Pyridazine-thiadiazole Trifluoromethoxyphenyl, thiadiazole Glutaminase inhibition High MW (552.5 g/mol)
Fluorophenyl-thiazole Analog Pyridazine 4-Fluorophenyl-methylthiazole N/A (Theoretical) Predicted CNS permeability

Research Findings and Insights

  • Structural-Activity Relationships (SAR) :

    • Pyridazine vs. Pyrimidine: Pyridazine-based compounds (e.g., CB-839) often exhibit stronger π-stacking but lower solubility than pyrimidine analogs (e.g., Epirimil) .
    • Methoxy Groups: 3,4-Dimethoxy substitution (target compound, Epirimil) improves CNS penetration, while 2-methoxybenzyl may reduce first-pass metabolism .
    • Thioether Linkage: Critical for maintaining conformational flexibility and target engagement across analogs .
  • ADMET Considerations :

    • Epirimil’s compliance with Lipinski’s rules (MW < 500, LogP < 5) contrasts with CB-839’s higher MW, which may limit oral absorption .
    • Fluorine or trifluoromethyl groups (Compound 19, CB-839) enhance potency but risk metabolic oxidation .

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